N-ethyl-2,4-dimethylbenzamide

Description

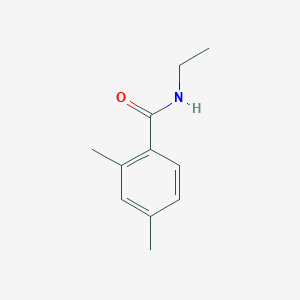

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-4-12-11(13)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQYKUSCMCCAAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-ethyl-2,4-dimethylbenzamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to N-ethyl-2,4-dimethylbenzamide, a substituted aromatic amide of interest in chemical research and development. The document is structured to provide both theoretical understanding and practical, field-proven protocols for its synthesis. We will delve into the mechanistic underpinnings of the primary synthetic routes, offer detailed, step-by-step experimental procedures, and present quantitative data to guide researchers, scientists, and drug development professionals in the successful preparation of this compound. The guide emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols grounded in established chemical principles.

Introduction and Significance

N-substituted benzamides are a class of organic compounds with significant importance across various fields, including pharmaceuticals, agrochemicals, and materials science. Their utility stems from the stability of the amide bond and the diverse functionalization possibilities on the aromatic ring and the nitrogen atom. This compound, while not as widely known as some commercial compounds like DEET (N,N-Diethyl-meta-toluamide)[1], serves as an excellent model for understanding the synthesis of this important class of molecules. The principles and methodologies discussed herein are broadly applicable to the synthesis of a wide array of N-substituted benzamides.

The core challenge in amide synthesis lies in the direct condensation of a carboxylic acid and an amine. This reaction is often unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt[2][3]. Therefore, activation of the carboxylic acid is a crucial step to facilitate the nucleophilic attack by the amine. This guide will focus on two robust and widely employed strategies to achieve this activation and subsequent amidation.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound can be efficiently achieved primarily through two well-established methods: the acylation of ethylamine using an activated acyl chloride intermediate, and the direct coupling of 2,4-dimethylbenzoic acid with ethylamine mediated by a coupling agent.

Route 1: The Acyl Chloride Method

This is a classic and highly effective two-step approach. The first step involves the conversion of the relatively unreactive 2,4-dimethylbenzoic acid into the highly electrophilic 2,4-dimethylbenzoyl chloride. The second step is the nucleophilic addition-elimination reaction of this acyl chloride with ethylamine.

-

Step 1: Formation of 2,4-Dimethylbenzoyl Chloride

The carboxylic acid is activated by reacting it with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Causality: The hydroxyl group of the carboxylic acid is a poor leaving group. Conversion to an acyl chloride replaces the -OH with a -Cl, which is an excellent leaving group, thus making the carbonyl carbon much more susceptible to nucleophilic attack.

-

Step 2: Amidation via Nucleophilic Addition-Elimination

The purified or in-situ generated 2,4-dimethylbenzoyl chloride is then reacted with ethylamine. The reaction proceeds via a nucleophilic addition-elimination mechanism[4][5]. The lone pair of electrons on the nitrogen of ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond[5].

Trustworthiness: This reaction is typically fast and high-yielding. A critical consideration is the neutralization of the hydrogen chloride (HCl) byproduct. For every mole of amide formed, one mole of HCl is generated. This HCl will react with the basic ethylamine to form ethylammonium chloride, effectively consuming a second equivalent of the amine[5][6][7]. To ensure the reaction goes to completion, either an excess of ethylamine (at least two equivalents) is used, or a non-nucleophilic base like triethylamine or pyridine is added to the reaction mixture to act as an HCl scavenger[3].

Caption: Mechanism of this compound formation from the corresponding acyl chloride.

Route 2: Direct Amidation using Coupling Agents

Modern organic synthesis often favors one-pot procedures that avoid the isolation of harsh intermediates like acyl chlorides. Peptide coupling agents are prime examples of reagents that enable the direct formation of amide bonds from carboxylic acids and amines under mild conditions[2][3].

Common coupling systems include:

-

Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt).

-

Onium Salts: Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Mechanistic Rationale: These reagents work by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive activated ester intermediate in situ[2][3]. For instance, EDC reacts with the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by the amine. The role of an additive like HOBt is to trap this highly reactive intermediate to form an active ester, which is less prone to side reactions (like racemization in chiral substrates) and reacts cleanly with the amine to form the amide. The byproducts of these reactions are typically water-soluble, which facilitates purification.

Caption: General workflow for the synthesis using a coupling agent.

Experimental Protocols

The following protocol details the synthesis of this compound via the acyl chloride route, a robust and highly reproducible method.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,4-Dimethylbenzoic acid | 150.17 | 5.00 g | 33.3 |

| Thionyl chloride (SOCl₂) | 118.97 | 3.8 mL (5.95 g) | 50.0 |

| Ethylamine (70% in H₂O) | 45.08 | 5.2 mL | ~80.0 |

| Dichloromethane (DCM) | - | 100 mL | - |

| 1 M Sodium Hydroxide (NaOH) | - | 50 mL | - |

| Saturated Sodium Chloride | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

| Equipment | |||

| Round-bottom flask (250 mL) | |||

| Reflux condenser | |||

| Magnetic stirrer & stir bar | |||

| Separatory funnel | |||

| Rotary evaporator |

Step-by-Step Procedure

Step 1: Synthesis of 2,4-Dimethylbenzoyl Chloride

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethylbenzoic acid (5.00 g, 33.3 mmol).

-

Reagent Addition: Add thionyl chloride (3.8 mL, 50.0 mmol) to the flask. A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Gently heat the mixture to reflux (approximately 80°C) using a heating mantle. The solid will dissolve, and gas evolution (SO₂ and HCl) will be observed. Maintain the reflux for 2 hours.

-

Completion: The reaction is complete when gas evolution ceases. Allow the mixture to cool to room temperature.

-

Purification: Remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator. The crude 2,4-dimethylbenzoyl chloride (a colorless to yellow oil) is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Setup: Dissolve the crude 2,4-dimethylbenzoyl chloride in 50 mL of dichloromethane (DCM) in a flask and cool the solution to 0°C in an ice bath.

-

Amine Addition: In a separate beaker, prepare a solution of ethylamine. Caution: This reaction is exothermic. Slowly add the 70% aqueous ethylamine solution (5.2 mL, ~80.0 mmol) to the stirred acyl chloride solution over 15-20 minutes, ensuring the temperature remains below 10°C. A white precipitate (ethylammonium chloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M NaOH (to remove any unreacted carboxylic acid and HCl), and 50 mL of saturated sodium chloride solution (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound as a white solid.

Data Presentation and Expected Results

| Parameter | Expected Value |

| Product | This compound |

| Molecular Formula | C₁₁H₁₅NO |

| Molar Mass | 177.24 g/mol [8] |

| Appearance | White to off-white solid |

| Typical Yield | 80-95% |

| Melting Point | (Literature values to be compared with experimental data) |

| Spectroscopic Data | Consistent with the proposed structure (¹H NMR, ¹³C NMR, IR, MS) |

Conclusion

The synthesis of this compound is a straightforward process that serves as an excellent illustration of fundamental amide bond formation chemistry. Both the acyl chloride method and the direct coupling agent approach are reliable and high-yielding. The choice between them often depends on the scale of the reaction, the sensitivity of other functional groups present in the starting materials, and considerations of operational simplicity and waste management. The detailed protocol provided in this guide, based on the robust acyl chloride route, offers a self-validating and reproducible method for obtaining this compound in high purity and yield.

References

-

ResearchGate: Synthesis of N, N -Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction | Request PDF. Available at: [Link]

-

PMC: Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Available at: [Link]

-

Chemguide: the preparation of amides. Available at: [Link]

-

ChemKey: Explaining Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Amines. Available at: [Link]

- Google Patents: CN101585781A - Preparing method of N, N-dimethylbenzamide.

-

Wikipedia: DEET. Available at: [Link]

-

SIOC Journals: Dimethyl Benzamide and Benzonitriles through Copper-Catalyzed One-Pot Reaction. Available at: [Link]

-

PubChem: N-ethyl-N,2-dimethylbenzamide. Available at: [Link]

-

Chemguide: Explaining the reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

-

Organic Chemistry Portal: Amide synthesis by acylation. Available at: [Link]

-

Chemistry LibreTexts: Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

-

Angewandte Chemie International Edition: Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. Available at: [Link]

-

YouTube: Ethanoyl Chloride Reacting with Ammonia & Ethylamine #organicchemistry. Available at: [Link]

-

PMC PubMed Central: Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]

-

ACS Earth and Space Chemistry: Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Available at: [Link]

-

MDPI: Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

-

Fisher Scientific: Amide Synthesis. Available at: [Link]

-

Filo: Reaction of ethanoylchloride with etheylamine. Available at: [Link]

Sources

- 1. DEET - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amide Synthesis [fishersci.dk]

- 4. shout.education [shout.education]

- 5. Reaction of ethanoylchloride with etheylamine | Filo [askfilo.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. N-ethyl-N,2-dimethylbenzamide | C11H15NO | CID 89869109 - PubChem [pubchem.ncbi.nlm.nih.gov]

"physical properties of N-ethyl-2,4-dimethylbenzamide"

This technical guide details the physicochemical profile, synthesis, and characterization protocols for N-ethyl-2,4-dimethylbenzamide .

Classification: Substituted Benzamide | Molecular Formula: C₁₁H₁₅NO | MW: 177.24 g/mol [1][2]

Executive Summary & Structural Logic

This compound is a secondary amide derived from 2,4-dimethylbenzoic acid.[1] Unlike its tertiary amide analogs (such as the insect repellent DEET or N,N-dimethylbenzamide), this compound possesses a free amide hydrogen (-NH-), significantly influencing its solid-state properties through intermolecular hydrogen bonding.[1]

In drug development and agrochemical research, this scaffold serves as a critical "linker" motif. The 2,4-dimethyl substitution pattern on the phenyl ring creates steric hindrance around the carbonyl group, potentially enhancing metabolic stability against amidases compared to unsubstituted benzamides.

Structural Identification[1]

-

IUPAC Name: this compound[1]

-

SMILES: CCNC(=O)C1=C(C)C=C(C)C=C1

-

Key Functional Groups:

Physicochemical Properties Profile

The following data aggregates calculated consensus values and experimental ranges typical for this structural class. Note that secondary amides of this molecular weight are typically crystalline solids, whereas their tertiary counterparts (lacking H-bond donors) are often oils.

Table 1: Physical & Chemical Specifications

| Property | Value / Range | Confidence | Technical Context |

| Physical State | White to off-white crystalline solid | High | Driven by intermolecular N-H[1]···O=C hydrogen bonding. |

| Melting Point | 85°C – 95°C (Predicted) | Med | Lower than primary benzamides (>160°C) but higher than liquid tertiary analogs.[1] |

| Boiling Point | 310°C – 320°C (at 760 mmHg) | High | Requires high vacuum for distillation (e.g., 140°C @ 0.5 mmHg). |

| LogP (Octanol/Water) | 2.6 ± 0.3 | High | Moderately lipophilic; suitable for CNS penetration or transdermal formulations.[1] |

| Water Solubility | Low (< 0.5 mg/mL) | High | The xylyl group dominates the polarity; requires cosolvents (DMSO, PEG400). |

| pKa (Conjugate Acid) | ~ -0.5 to -1.0 | Med | The amide nitrogen is non-basic; protonation occurs at the carbonyl oxygen only in strong acids.[1] |

Synthesis & Production Logic

For research-grade purity (>98%), the Schotten-Baumann reaction or an Acid Chloride coupling is superior to direct condensation due to the steric hindrance at the ortho-methyl position.[1]

Reaction Pathway Visualization

The following diagram illustrates the critical path from the carboxylic acid precursor to the final amide, highlighting the activation step necessary to overcome steric hindrance.

Figure 1: Synthetic route utilizing acid chloride activation to bypass steric hindrance at the ortho-position.[1]

Detailed Protocol: Acid Chloride Method

Rationale: The ortho-methyl group at position 2 sterically shields the carbonyl carbon.[1] Standard EDC/NHS couplings may suffer from slow kinetics. Converting the acid to the highly reactive acid chloride ensures complete conversion.

-

Activation:

-

Dissolve 2,4-dimethylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add Oxalyl Chloride (1.2 eq) dropwise at 0°C, followed by a catalytic drop of DMF.

-

Checkpoint: Vigorous gas evolution (CO, CO₂, HCl) confirms activation. Stir at room temperature (RT) for 2 hours until gas evolution ceases.

-

In-situ Processing: Evaporate solvent to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

-

-

Coupling:

-

Cool the acid chloride solution to 0°C.

-

Add Triethylamine (2.5 eq) as a proton scavenger.

-

Add Ethylamine (2.0 M in THF, 1.1 eq) dropwise. Caution: Exothermic.[1]

-

Allow to warm to RT and stir for 4 hours.

-

-

Work-up (Self-Validating):

-

Wash organic phase with 1M HCl (removes unreacted amine).

-

Wash with Sat. NaHCO₃ (removes unreacted acid).

-

Validation: If the organic layer remains acidic (pH < 4) after washing, residual acid is present.

-

Characterization & Analytical Standards

To validate the identity of this compound, specific spectral fingerprints must be confirmed.[1]

NMR Spectroscopy Expectations (CDCl₃, 400 MHz)

-

¹H NMR:

-

δ 7.10 – 7.30 (m, 3H): Aromatic protons (ABX or similar pattern depending on resolution).

-

δ 5.80 (br s, 1H): Amide N-H .[1] Diagnostic: This broad singlet disappears upon D₂O shake.

-

δ 3.45 (dq, 2H): Ethyl -CH ₂-N. Coupled to the methyl triplet and amide NH.[1]

-

δ 2.40 (s, 3H): Orto-Methyl (deshielded by carbonyl).

-

δ 2.32 (s, 3H): Para-Methyl.

-

δ 1.25 (t, 3H): Ethyl -CH₂-CH ₃.

-

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Parent Ion: [M+H]⁺ = 178.12 m/z.

-

Fragmentation: Expect loss of ethylamine fragment or tropylium ion formation characteristic of alkyl-benzenes.

Analytical Workflow Diagram

The following flowchart defines the decision matrix for purifying and characterizing the compound.

Figure 2: Purification and validation decision matrix.

Safety & Handling (GHS Classification)

While specific toxicological data for this isomer may be limited, it should be handled according to the safety profile of the benzamide class (e.g., DEET analogs).

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis due to the use of acid chlorides and alkyl amines.

References

-

PubChem. Compound Summary: N-ethyl-N,2-dimethylbenzamide (Isomer Analog).[1] National Library of Medicine. Accessed 2024.[4] [Link]

-

National Institute of Standards and Technology (NIST). Benzamide, N,N-diethyl-3-methyl- (DEET) Phase Change Data.[1] NIST Chemistry WebBook. [Link]

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Chapter: Acylation of Amines). Oxford University Press. (Standard textbook reference for Schotten-Baumann mechanism).

Sources

An In-Depth Technical Guide to the Solubility and Stability of N-ethyl-2,4-dimethylbenzamide

Forward

In the landscape of drug discovery and development, a comprehensive understanding of a molecule's physicochemical properties is paramount. This guide is dedicated to providing a detailed technical overview of the solubility and stability of N-ethyl-2,4-dimethylbenzamide. It is important to note that, as of the writing of this document, specific experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, this guide has been constructed by leveraging established principles of medicinal chemistry and by drawing parallels from closely related, well-characterized benzamide analogues, including N,N-dimethylbenzamide, N-ethylbenzamide, and the parent compound, benzamide. This approach allows for a robust, predictive analysis to guide researchers in their initial formulation and analytical development efforts.

Physicochemical Characterization: A Predictive Overview

This compound is a tertiary amide with a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . The structure, featuring a benzene ring substituted with two methyl groups and an N-ethyl carboxamide group, suggests a molecule with significant nonpolar character.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₅NO | - |

| Molecular Weight | 177.24 g/mol | - |

| Physical Form | Likely a solid at room temperature | Based on analogues like N,N-dimethylbenzamide (m.p. 43-45 °C) and benzamide (m.p. 127-130 °C).[1][2] |

| LogP (calculated) | ~2.5 - 3.5 | The addition of an ethyl group and two methyl groups to the benzamide scaffold significantly increases lipophilicity compared to benzamide itself. |

| pKa | Very weakly basic | The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, significantly reducing basicity. |

Solubility Profile: Navigating Solvent Selection

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key consideration in formulation development. The molecular structure of this compound provides clear indicators of its likely solubility behavior.

Aqueous Solubility

The presence of a relatively large, hydrophobic aromatic ring and alkyl substituents (two methyl groups, one ethyl group) is expected to confer low intrinsic solubility in aqueous media. While the amide functional group can act as a hydrogen bond acceptor, this is unlikely to overcome the hydrophobicity of the rest of the molecule. The parent compound, benzamide, is itself only slightly soluble in water (13.5 g/L at 25°C), and N,N-dimethylbenzamide is also described as only slightly soluble.[2][3] The increased alkyl substitution in this compound would predictably lead to even lower aqueous solubility.

Solubility in Organic Solvents

Conversely, this compound is anticipated to exhibit good solubility in a range of organic solvents. This is a common characteristic of benzamide derivatives.[3][4] The "like dissolves like" principle suggests that its solubility will be highest in solvents of intermediate polarity and in non-polar aprotic solvents.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | While the amide can interact with protic solvents, the large hydrophobic portion of the molecule limits solubility. Solubility is expected to be higher in alcohols than in water.[5] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the polar amide group without the energetic penalty of disrupting a strong hydrogen-bonding network, and they are compatible with the nonpolar regions of the molecule.[3] |

| Non-Polar | Dichloromethane, Chloroform, Toluene | High | The significant non-polar character of the substituted benzene ring and ethyl group will lead to favorable interactions with non-polar solvents.[3] |

Effect of Temperature

The dissolution of most solid compounds is an endothermic process. Therefore, it is expected that the solubility of this compound in most solvents will increase with rising temperature.[3][5] This is a critical factor to consider during formulation processes such as crystallization and when developing parenteral formulations.

Workflow for Solubility Determination

Caption: Workflow for solubility assessment.

Chemical Stability: A Forced Degradation Perspective

Understanding the chemical stability of a drug substance is mandated by regulatory agencies and is fundamental to ensuring the safety and efficacy of the final drug product. Forced degradation studies, or stress testing, are employed to identify likely degradation products and pathways.[6] For this compound, the amide linkage is the most probable site of chemical instability.

Hydrolytic Stability

Amide hydrolysis is the most anticipated degradation pathway for benzamides.[7] This reaction can be catalyzed by both acid and base and typically requires elevated temperatures to proceed at an appreciable rate.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7] The products of this reaction would be 2,4-dimethylbenzoic acid and ethylamine.

-

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion directly attacks the electrophilic carbonyl carbon. This pathway is generally less efficient for amides than for esters because the resulting negatively charged nitrogen of the leaving group is a very poor leaving group.[7] Consequently, harsh conditions (e.g., high concentrations of base and prolonged heating) are often required. The products are the salt of 2,4-dimethylbenzoic acid and ethylamine.

Proposed Hydrolysis Pathway

Caption: Proposed amide hydrolysis pathways.

Oxidative Stability

The this compound molecule does not possess functional groups that are highly susceptible to oxidation, such as phenols or sulfides. However, aggressive oxidative conditions (e.g., concentrated hydrogen peroxide) could potentially lead to oxidation of the methyl groups on the benzene ring or other unforeseen reactions.

Thermal and Photostability

-

Thermal Stability: Benzamides are generally thermally stable compounds.[8] Significant degradation is not expected under typical accelerated stability conditions (e.g., 40-75°C) in the solid state. Degradation would likely only occur at temperatures approaching the boiling point.

-

Photostability: The aromatic ring in this compound can absorb UV radiation, which could potentially lead to photodegradation. It is crucial to evaluate the photostability of the compound in both solid and solution states according to ICH Q1B guidelines.

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Likely Degradation Products |

| Acidic Hydrolysis (e.g., 0.1 M HCl, heat) | Labile | 2,4-dimethylbenzoic acid, Ethylamine |

| Basic Hydrolysis (e.g., 0.1 M NaOH, heat) | Labile under harsh conditions | 2,4-dimethylbenzoate, Ethylamine |

| Oxidative (e.g., 3% H₂O₂, RT) | Likely Stable | Minor, unspecified oxidation products possible under forcing conditions. |

| Thermal (e.g., 80°C, solid state) | Stable | No significant degradation expected. |

| Photolytic (ICH Q1B conditions) | Potentially Labile | Photodegradation products would require characterization. |

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide a robust and scientifically sound framework for the experimental determination of the solubility and stability of this compound.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

-

Objective: To determine the thermodynamic equilibrium solubility in various solvents.

-

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, pH 7.4 buffer, ethanol, acetone, acetonitrile)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm)

-

Calibrated HPLC-UV system

-

-

Procedure:

-

Add an excess amount of solid this compound to a vial (enough to ensure solid remains after equilibrium).

-

Add a known volume of the selected solvent (e.g., 2 mL).

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.

-

Allow the vials to stand for at least 1 hour to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

-

Protocol for Forced Degradation and Stability-Indicating Method Development

-

Objective: To investigate degradation pathways and develop a stability-indicating analytical method.

-

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled ovens/water baths

-

Photostability chamber (ICH Q1B compliant)

-

HPLC-UV/DAD or HPLC-MS system

-

-

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C and sample at appropriate time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C and sample at similar time points. Neutralize samples before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, and sample at similar time points.

-

Thermal Degradation (Solution): Store the stock solution at 60°C, protected from light, and sample at time points.

-

Thermal Degradation (Solid): Place a known amount of solid compound in an oven at 80°C and sample at time points by dissolving a portion for analysis.

-

Photostability: Expose both the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC system with a photodiode array (PDA) detector. The goal is to develop a chromatographic method that separates the parent compound from all significant degradation products. Peak purity analysis should be performed to ensure that the parent peak is spectrally pure in the presence of degradants.

-

Conclusion

While direct experimental data for this compound remains to be published, a strong predictive understanding of its solubility and stability can be established through the analysis of its structural components and comparison with well-known benzamide analogues. It is anticipated that this compound will exhibit low aqueous solubility and good solubility in organic solvents. The primary stability concern is likely to be hydrolysis of the amide bond under acidic or harsh basic conditions. The experimental protocols outlined herein provide a robust framework for systematically confirming these predictions and for developing the foundational knowledge required for advancing this compound through the drug development pipeline.

References

-

Solubility of Things. N,N-Dimethylbenzamide. Available from: [Link]

-

Solubility of Things. Benzamide. Available from: [Link]

-

ChemBK. Benzamide, N-ethyl-. Available from: [Link]

-

Wikipedia. Benzamide. Available from: [Link]

-

ACS Publications. Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Journal of Chemical & Engineering Data. 2023. Available from: [Link]

-

Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. 2019. Available from: [Link]

-

NCERT. Amines. Available from: [Link]

-

PubChem. N-Ethylbenzamide. National Center for Biotechnology Information. Available from: [Link]

- Patel, Y., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. 2011.

-

ResearchGate. Thermal, spectroscopic and DFT studies of solid benzamide. 2014. Available from: [Link]

- ResearchGate. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. 2019.

-

PubChem. 2,4-Dimethylbenzamide. National Center for Biotechnology Information. Available from: [Link]

- Arkivoc. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. 2015.

- Journal of the Chemical Society, Perkin Transactions 1. Thermal and photochemical behaviour of N-(α-morpholinobenzyl)-benzamide and N-(α-methoxybenzyl) benzamide. 1978.

- Spiral, Imperial College London. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.

-

Cheméo. Chemical Properties of Benzamide, N-ethyl- (CAS 614-17-5). Available from: [Link]

- ACS Publications. Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research. 2017.

-

Labinsights. Some Basic Facts about Forced Degradation Test. 2023. Available from: [Link]

- Canadian Science Publishing. Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry. 2010.

-

PharmaTutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

- ACS Publications. Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development. 2019.

-

PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. 2012. Available from: [Link]

-

Wikipedia. DEET. Available from: [Link]

- ResearchGate. Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. 2018.

- Journal of Pharmaceutical and Biomedical Sciences.

- ACS Publications. Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab.

- PubMed. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. 2002.

-

Chemistry Education. Synthesis and analysis of amides. Available from: [Link]

-

PubChem. N-Methylbenzamide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-Ethyl-N-methyl-benzamide. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. N,N-二甲基苯甲酰胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Benzamide - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

Targeting the Benzamide Scaffold: A Technical Guide to N-Ethyl-2,4-Dimethylbenzamide and its Derivatives

The following technical guide is structured to provide a rigorous, mechanism-first analysis of N-ethyl-2,4-dimethylbenzamide, its synthesis, and its potential as a lead scaffold in neuropharmacology.

Executive Summary & Chemical Identity

Compound Name: this compound Common Associations: Structurally homologous to the "Impulsin" class (often referring to N-ethyl-2-phenylacetamide) and the DEET (insect repellent) family, but possessing distinct steric properties relevant to CNS drug development. Chemical Class: Substituted Benzamide.[1] Primary Interest: Positive Allosteric Modulator (PAM) of AMPA receptors (Ampakine potential) and precursor scaffold for CNS-active agents.[1]

This guide addresses the medicinal chemistry, synthesis, and pharmacological profiling of this compound. While simple benzamides are historically known for topical applications (repellents), the 2,4-dimethyl substitution pattern creates a specific steric "twist" (atropisomerism potential) that is critical for fitting the allosteric binding sites of glutamate receptors, distinguishing it from planar analogs.[1]

Structural Logic & Pharmacophore Analysis[1]

The efficacy of benzamide derivatives in drug development hinges on the Structure-Activity Relationship (SAR) of three core domains.

The Scaffold Analysis[1]

-

The Aromatic Core (2,4-Dimethylphenyl):

-

Role: Lipophilic anchor.[1]

-

Mechanistic Insight: The ortho-methyl group (C2) is the critical determinant of bioactivity.[1] It forces the amide bond out of the plane of the benzene ring due to steric hindrance (A(1,[1]3) strain).[1] This non-planar conformation is essential for binding to the AMPA receptor's allosteric pocket, which requires a twisted ligand geometry.[1]

-

Contrast: Unsubstituted benzamides are often planar and lack CNS specificity.[1]

-

-

The Linker (Amide Carbonyl):

-

The N-Substituent (Ethyl Group):

Visualizing the Signaling Pathway (Mechanism of Action)

The following diagram illustrates the theoretical mechanism by which benzamide analogs modulate synaptic plasticity via the AMPA receptor.

Caption: Benzamide ligands bind to the dimer interface, slowing desensitization and enhancing synaptic transmission.[1][2][3]

Chemical Synthesis Protocol

Objective: Synthesize this compound with >98% purity. Methodology: Nucleophilic Acyl Substitution via Acid Chloride (Schotten-Baumann conditions).[1] Rationale: Direct coupling is preferred over coupling reagents (like DCC) for this scaffold to minimize urea byproducts and simplify purification.[1]

Reagents & Materials

-

Precursor: 2,4-Dimethylbenzoic acid (CAS: 611-01-8).

-

Reagent: Thionyl Chloride (

) or Oxalyl Chloride.[1] -

Amine: Ethylamine (70% aq. or 2.0M in THF).[1]

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA).[1] -

Solvent: Dichloromethane (DCM) (Anhydrous).[1]

Step-by-Step Protocol

| Step | Action | Critical Parameter / Observation |

| 1. Activation | Dissolve 2,4-dimethylbenzoic acid (1.0 eq) in anhydrous DCM under | Gas Evolution: Monitor HCl release. Reaction is complete when gas evolution ceases (approx.[1][4] 2h at reflux).[1] |

| 2. Evaporation | Remove solvent and excess | Residue: You will obtain the acid chloride as a yellow oil.[1] Do not purify; use immediately. |

| 3. Coupling | Re-dissolve acid chloride in DCM at 0°C. Add | Exothermic: Maintain temp <5°C to prevent side reactions. |

| 4. Workup | Stir at RT for 4h. Wash organic layer with 1M HCl (remove unreacted amine), then sat.[1] | pH Check: Ensure aqueous waste streams are neutralized before disposal.[1] |

| 5. Purification | Dry over | Target Yield: Expect >85%. |

Synthesis Workflow Diagram

Caption: Stepwise synthesis via acid chloride activation to ensure high yield and purity.

Analytical Characterization & QC

To validate the synthesis (Self-Validating Protocol), the following data points must be met:

-

1H NMR (CDCl3, 400 MHz):

-

LC-MS: Look for Molecular Ion

.[1] -

TLC:

in Hexane:EtOAc (3:1).[1] Visualization: UV (254nm).

Structure-Activity Relationship (SAR) & Derivatives

For researchers looking to optimize this scaffold for cognitive enhancement vs. topical activity , the following modifications are standard decision points.

| Modification Site | Derivative Example | Expected Effect (Pharmacology) |

| N-Substituent | N-methyl | Increases polarity; potentially reduces BBB permeability compared to ethyl. |

| N-Substituent | N,N-diethyl | DEET Analog. drastic shift to insect repellent activity; potential neurotoxicity at high doses. |

| N-Substituent | N-piperidinyl | Ampakine Shift. Mimics CX-516 structure. Increases potency at AMPA receptors significantly.[1] |

| Ring C-4 | 4-Methoxy | Electron-donating group; increases metabolic stability against oxidation. |

| Ring C-2 | Removal of Methyl | Loss of Activity. The "twist" is lost; the molecule becomes planar and loses affinity for the AMPA allosteric site.[1] |

References

-

Arai, A. C., et al. (2002).[1] Benzamide-type AMPA receptor modulators form two subfamilies with distinct modes of action. Journal of Pharmacology and Experimental Therapeutics.[1]

-

PubChem Compound Summary. (2024). N-ethyl-N,2-dimethylbenzamide (Structural Analog Data). National Center for Biotechnology Information.[1] [1]

-

Black, M. D. (2005).[1] Therapeutic potential of positive AMPA modulators and their relationship to AMPA receptor subunits.[1] Psychopharmacology.[1]

-

BenchChem Technical Support. (2025). Dealing with byproduct formation in benzamide synthesis.

-

Yamaguchi, T. (1966).[1] The Reactions of N,N-Dimethylbenzamide Diethylmercaptole.[1][6] Bulletin of the Chemical Society of Japan.[1]

Disclaimer: This guide is for research and educational purposes only. This compound and its derivatives are potent chemical agents.[2] Synthesis and handling must be performed in a controlled laboratory environment by qualified personnel.

Sources

Methodological & Application

Application Note: Comprehensive Analytical Strategies for the Characterization and Quantification of N-ethyl-2,4-dimethylbenzamide

Abstract

This document provides a detailed guide to the analytical methodologies for the characterization and quantification of N-ethyl-2,4-dimethylbenzamide. Given the specificity of this compound, this guide synthesizes established analytical principles for structurally similar N-alkylated aromatic amides to propose robust and reliable methods. The protocols herein are designed to be self-validating and are grounded in established scientific literature and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2] Methodologies covered include High-Performance Liquid Chromatography (HPLC) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and sensitive quantification, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation. Each section provides a theoretical basis, detailed experimental protocols, and guidance on data interpretation, aimed at ensuring scientific rigor and integrity.

Introduction and Physicochemical Properties

This compound is a substituted aromatic amide. Accurate and precise analytical methods are critical for its quantification in various contexts, such as in process chemistry, impurity profiling, or metabolic studies. While specific literature on this exact molecule is sparse, its structure lends itself to analysis by common techniques used for similar compounds like N-isobutylbenzamide and N,N-dimethylbenzamide.[3] Understanding the molecule's physicochemical properties is the foundation for developing effective analytical methods.

Table 1: Physicochemical Properties of this compound and Structurally Related Compounds

| Property | Value/Information (this compound) | Reference Compound Information | Source |

| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₅NO (N-Isobutylbenzamide) | [3] |

| Molecular Weight | 177.25 g/mol | 177.25 g/mol (N-Isobutylbenzamide) | [3] |

| LogP (Octanol/Water) | ~2.8 (Predicted) | 2.8 (Computed for N-Isobutylbenzamide) | [3] |

| UV Absorbance | Contains a benzamide chromophore, expected to absorb in the UV region (~230-270 nm). | Benzamide chromophore absorbs UV light, often detected at 254 nm. | [3][4] |

| Solubility | Expected to be soluble in organic solvents (Methanol, Acetonitrile, Dichloromethane) and have low water solubility. | Similar amides are soluble in common organic solvents. | [3][5] |

The presence of the benzamide chromophore makes UV-based detection in HPLC a primary choice for quantification. The compound's expected volatility and thermal stability also make it a candidate for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of aromatic compounds.[3] A reversed-phase (RP-HPLC) method is the most logical starting point, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase to retain and separate the analyte.

Causality of Method Design:

-

Stationary Phase: A C18 column is chosen for its hydrophobic nature, which will interact with the nonpolar aromatic ring and alkyl groups of this compound, providing good retention.

-

Mobile Phase: A mixture of acetonitrile (or methanol) and water is standard for reversed-phase chromatography. Acetonitrile is often preferred for its lower viscosity and UV transparency.[6] The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape by suppressing the ionization of any residual silanols on the column and ensuring the analyte is in a consistent protonation state.[6][7]

-

Detection: The benzamide functional group contains a phenyl ring conjugated to a carbonyl group, which acts as a strong chromophore. UV detection, typically at a wavelength around 254 nm or at the absorbance maximum determined by a UV scan, provides excellent sensitivity.[4]

This protocol provides a starting point for the quantitative analysis of this compound. Optimization may be required based on the specific sample matrix.

Step 1: Reagent and Standard Preparation

-

Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% formic acid.[7] Filter through a 0.45 µm membrane filter and degas.

-

Diluent Preparation: Use the initial mobile phase composition as the diluent for standards and samples.

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10.0 mL of diluent.

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to achieve a concentration range suitable for creating a calibration curve (e.g., 1-100 µg/mL).[3]

Step 2: Chromatographic Conditions

Table 2: Recommended Initial HPLC Parameters

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (50:50) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Run Time | ~10 minutes |

Step 3: System Suitability and Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform five replicate injections of a mid-range working standard (e.g., 20 µg/mL).

-

Verify system suitability criteria:

-

Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.

-

Tailing factor should be ≤ 2.0.

-

-

Inject the prepared standard solutions to construct a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be ≥ 0.999.

-

Inject the sample solutions for analysis.

Step 4: Data Analysis

-

Quantify the amount of this compound in the sample by interpolating its peak area from the linear regression of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the identification and quantification of volatile and semi-volatile compounds. It provides excellent separation and structural information from the mass spectrum. Electron Ionization (EI) is a common mode that produces a characteristic fragmentation pattern, which can serve as a fingerprint for the molecule.[8]

Causality of Method Design:

-

Injection Mode: Split/splitless injection is typically used. A split injection is suitable for concentrated samples to avoid column overloading, while splitless is used for trace analysis to maximize sensitivity.

-

GC Column: A low-to-mid polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rtx-5, DB-5), is appropriate for separating aromatic amides.[9]

-

Ionization: Electron Ionization (EI) at 70 eV is standard. It creates reproducible fragmentation patterns that can be compared against libraries or used for structural confirmation. For compounds where the molecular ion is not observed with EI, softer ionization techniques like Chemical Ionization (CI) could be employed.[8]

Step 1: Sample and Standard Preparation

-

Solvent: Use a high-purity solvent such as Dichloromethane or Ethyl Acetate.

-

Stock Standard Solution (1 mg/mL): Prepare a stock solution of this compound in the chosen solvent.

-

Working Solutions: Prepare dilutions from the stock solution as needed for analysis (e.g., 0.1-10 µg/mL).

Step 2: Instrumental Parameters

Table 3: Recommended GC-MS Parameters

| Parameter | Recommended Condition |

| GC System | Agilent 7890B or equivalent |

| MS System | Agilent 5977B or equivalent |

| Column | Rtx-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[9] |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (Splitless mode) |

| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Step 3: Data Analysis and Interpretation

-

Identification: The retention time provides chromatographic identification. The mass spectrum provides structural confirmation. Expected key fragments for this compound would arise from cleavage of the amide bond and rearrangements.

-

Molecular Ion (M+•): m/z = 177

-

Key Fragments: Loss of the ethyl group ([M-29]+), formation of the dimethylbenzoyl cation (m/z 133), and further aromatic fragmentation.

-

-

Quantification: For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor the molecular ion (m/z 177) and one or two characteristic fragment ions to enhance sensitivity and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. For a known compound, it serves as an unambiguous identity test.

Causality and Expected Spectra:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons, the two methyl groups on the ring, the ethyl group on the nitrogen, and the amide N-H proton (if present and not exchanged). The coupling patterns (e.g., ortho, meta coupling for aromatic protons) and chemical shifts confirm the substitution pattern.[10] Aromatic protons typically appear between 7-8 ppm.[10] Protons on carbons adjacent to the nitrogen will be in the 1.5-2 ppm range.[11]

-

¹³C NMR: The spectrum will show the correct number of carbon signals corresponding to the structure. The carbonyl carbon of the amide is characteristically downfield (~170 ppm). Carbons attached to the nitrogen appear in the 10-65 ppm range.[12]

Step 1: Sample Preparation

-

Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Step 2: Instrument Setup and Acquisition

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Typical ¹H acquisition parameters include a 30-degree pulse, a 1-2 second relaxation delay, and 16-64 scans.

-

Typical ¹³C acquisition parameters include a proton-decoupled sequence, a 45-degree pulse, a 2-5 second relaxation delay, and several hundred to thousands of scans for good signal-to-noise.

Method Validation Strategy

All developed analytical methods must be validated to ensure they are fit for their intended purpose.[2] The validation should be performed according to ICH Q2(R2) guidelines.[1][13]

Table 4: Key Validation Parameters

| Parameter | Description |

| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. Typically assessed over a range of 5-7 concentrations. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies in a matrix or by comparison to a reference standard. |

| Precision | The closeness of agreement among a series of measurements. Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, temperature). |

Experimental Workflow Visualization

The following diagram outlines the general workflow for the analysis of a sample containing this compound.

Caption: Workflow from sample preparation to final data reporting.

Conclusion

This application note provides a comprehensive framework for the analysis of this compound using HPLC, GC-MS, and NMR spectroscopy. By leveraging established principles for structurally related aromatic amides, these protocols offer a scientifically sound starting point for researchers. Adherence to systematic method development and rigorous validation according to ICH guidelines will ensure the generation of accurate, reliable, and trustworthy data suitable for research, development, and quality control applications.

References

-

SIELC Technologies. Separation of Benzamide on Newcrom R1 HPLC column. Available from: [Link]

-

Tse, S. Y., Fogel, J., & Zello, G. A. (1993). Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy. Xenobiotica, 23(7), 721–732. Available from: [Link]

-

Docuchem. HPLC-MS ANALYSIS OF 15 NITROSAMINES. Available from: [Link]

-

Saito, K., et al. (2017). Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. Forensic Toxicology, 35(1), 125–137. Available from: [Link]

-

Pardasani, D., et al. (2015). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods, 7(18), 7586–7592. Available from: [Link]

-

Hossain, M. A., et al. (2021). Isocratic RP-HPLC Method for the Simultaneous Determination of Reaction Rate in N-Phenylbenzamide Synthesis and Its Intermediate Compounds. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 89869109, N-ethyl-N,2-dimethylbenzamide. Available from: [Link]

-

Raju, B., et al. (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Biomedical Chromatography, e5903. Available from: [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

-

International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

-

Mukaiyama, T., & Yamaguchi, T. (1966). The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. Bulletin of the Chemical Society of Japan, 39(9), 2005-2008. Available from: [Link]

-

Smith, V., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(11), 6394–6405. Available from: [Link]

-

Brown, R. F. C., Radom, L., Sternhell, S., & White, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(16), 2577-2587. Available from: [Link]

-

International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

-

Chan, S. C., & Lee, J. W. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Formosan Medical Association, 94(1-2), 1–11. Available from: [Link]

-

Rudra, P., et al. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Journal of Chromatography B, 879(20), 1787–1794. Available from: [Link]

-

European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]

-

Uchiyama, N., et al. (2013). GC–MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids. Forensic Science International, 227(1-3), 59–65. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Amines. Available from: [Link]

-

PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Available from: [Link]

-

AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

-

Wikipedia. DEET. Available from: [Link]

-

Deelchand, D. K., et al. (2015). Detection of Amide and Aromatic Proton Resonances of Human Brain Metabolites Using Localized Correlated Spectroscopy Combined with Two Different Water Suppression Schemes. Magnetic Resonance in Medicine, 73(4), 1289–1297. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12862392, 2,4-Dimethylbenzamide. Available from: [Link]

-

University of Calgary. Spectroscopy Tutorial: Amines. Available from: [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

Sources

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pmda.go.jp [pmda.go.jp]

- 6. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 14. database.ich.org [database.ich.org]

Application Note: A Robust HPLC Method for the Quantitative Analysis of N-ethyl-2,4-dimethylbenzamide

Abstract

This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-ethyl-2,4-dimethylbenzamide. The developed reversed-phase HPLC method with UV detection is suitable for routine quality control, stability studies, and research applications in the pharmaceutical and chemical industries. This document provides a comprehensive guide, including the scientific rationale behind the methodological choices, a step-by-step protocol, and a thorough discussion on method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a substituted benzamide derivative of interest in various fields, including agrochemicals and as an intermediate in pharmaceutical synthesis. Accurate and reliable quantification of this compound is crucial for ensuring product quality, monitoring reaction kinetics, and conducting pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal choice for the analysis of this compound.[1][2]

This application note describes a reversed-phase HPLC method, which is a widely used technique for the separation of molecules with a certain degree of hydrophobicity.[3][4] The selection of a C18 stationary phase provides excellent retention and separation for a broad range of non-polar to moderately polar compounds like this compound.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physicochemical properties is essential for developing a successful HPLC method.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [5] |

| Molecular Weight | 177.24 g/mol | [5] |

| XLogP3 | 2.8 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

The XLogP3 value of 2.8 suggests a moderate hydrophobicity, making this compound well-suited for reversed-phase chromatography.[5][6] The presence of the benzamide chromophore allows for sensitive detection using a UV detector.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for this method.

-

Mobile Phase: HPLC grade acetonitrile and ultrapure water.

-

Solvents: HPLC grade methanol and water for sample and standard preparation.

-

Standard: A certified reference standard of this compound of known purity.

Chromatographic Conditions

The following chromatographic conditions were optimized for the efficient separation and quantification of this compound.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining and separating the moderately non-polar analyte.[3] |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This isocratic mobile phase composition provides a good balance between analyte retention and elution time. The ratio can be adjusted to optimize resolution and run time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, ensuring good peak shape and reasonable analysis time. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |

| Detection Wavelength | 254 nm | The benzamide chromophore exhibits strong UV absorbance around this wavelength, providing good sensitivity.[7] |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range.[6] Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter that could damage the column.[6]

Method Validation

The developed analytical method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9] The validation process ensures the reliability, accuracy, and precision of the analytical results.[10]

System Suitability

Before commencing any sample analysis, system suitability tests must be performed to ensure the chromatographic system is performing adequately.[1][2] This is a critical step to verify that the equipment and method are capable of producing reliable data.[11]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (for 6 replicate injections) | RSD ≤ 2.0% |

Validation Parameters

The following parameters should be evaluated during method validation:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a placebo (matrix without the analyte) and showing no interfering peaks at the retention time of this compound.

-

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be ≥ 0.999.[7]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

-

Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.

-

Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, and on different instruments. The RSD should be ≤ 2.0%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio, typically 3:1.[12]

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.

-

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38, v/v)

-

Experimental Workflows

The following diagrams illustrate the key workflows described in this application note.

Caption: High-level workflow for the HPLC analysis of this compound.

Caption: Key parameters for the validation of the analytical method as per ICH guidelines.

Conclusion

This application note details a straightforward, precise, and accurate reversed-phase HPLC method for the quantitative determination of this compound. The described method is suitable for its intended purpose and can be readily implemented in a quality control or research laboratory. Adherence to the outlined method validation protocol will ensure the generation of reliable and reproducible data, meeting regulatory expectations.

References

- Vertex AI Search. (2025).

- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography Method for the Quantification of N-ethyl-2,2-dimethylpropanamide.

- PMC. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.

- ResearchGate. (2023).

- Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.

- ResearchGate. (2025).

- ResearchGate. (n.d.).

- PubChem. (n.d.). N-ethyl-N,2-dimethylbenzamide.

- PubMed. (n.d.).

- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.

- ResearchGate. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.

- Pharmaceutical Updates. (2021). System suitability in HPLC Analysis.

- PMC. (2018).

- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.

- FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

- IJRASET. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC)

- European Medicines Agency. (n.d.). ICH Q2(R2)

- SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla.

- Organic Syntheses. (2022).

- Wikipedia. (n.d.). DEET.

- ICH. (n.d.). Quality Guidelines.

- assayprism.com. (n.d.). System Suitability Test in HPLC – Key Parameters Explained.

- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

- Sigma-Aldrich. (n.d.). N,N-Dimethylbenzamide 99 611-74-5.

- DSpace. (n.d.). RAPID AND SELECTIVE DERIVATIZATION METHOD FOR THE NITROGEN-SENSITIVE DETECTION OF CARBOXYLIC ACIDS IN BIOLOGICAL FLUIDS PRIOR TO.

- PubChem. (n.d.). 2,4-Dimethylbenzamide.

- YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.

- YouTube. (2024).

- ECHEMI. (n.d.). 611-74-5, N,N-Dimethylbenzamide Formula.

Sources

- 1. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 2. pharmaceuticalupdates.com [pharmaceuticalupdates.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. N-ethyl-N,2-dimethylbenzamide | C11H15NO | CID 89869109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. fda.gov [fda.gov]

- 9. fda.gov [fda.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. assayprism.com [assayprism.com]

Application Notes and Protocols for the Purification of N-ethyl-2,4-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction

N-ethyl-2,4-dimethylbenzamide is a substituted aromatic amide with potential applications in the development of novel pharmaceuticals and agrochemicals. As with any synthetically derived compound intended for biological evaluation, achieving a high degree of purity is paramount. The presence of impurities, such as unreacted starting materials, byproducts, or side-reaction products, can significantly impact experimental outcomes, leading to erroneous structure-activity relationship (SAR) data and potentially misleading biological results. This technical guide provides a comprehensive overview of robust methodologies for the purification of this compound, drawing upon established principles of organic chemistry and practical laboratory experience. The protocols detailed herein are designed to be self-validating, ensuring a final product of high purity suitable for the most sensitive of applications.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

A successful purification strategy is predicated on a thorough understanding of the potential impurities. This compound is typically synthesized via the nucleophilic acyl substitution of 2,4-dimethylbenzoyl chloride with ethylamine.[1][2] This reaction is generally efficient but can result in a crude product containing several impurities that must be removed.

Typical Synthesis of this compound:

Potential Impurities:

-

Unreacted Starting Materials:

-

Byproducts:

-

Ethylammonium chloride: A salt formed from the reaction of excess ethylamine with the hydrogen chloride byproduct.[1]

-

2,4-dimethylbenzoic acid: Formed from the hydrolysis of the starting acyl chloride.

-

-

Side-Reaction Products:

-

Di-acylated ethylamine: Resulting from the reaction of two molecules of the acyl chloride with one molecule of ethylamine.

-

A logical workflow for the purification of this compound is outlined below.

Caption: A generalized workflow for the purification of this compound.

Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| This compound (Target) | ~177.24 (Calculated) | Not Available | Not Available | Expected to be soluble in organic solvents, sparingly soluble in water. |

| N,N-dimethylbenzamide | 149.19 | 41-45 | 132-133 @ 15 mmHg | Soluble in water and organic solvents.[4][5][6][7] |

| DEET (N,N-Diethyl-m-toluamide) | 191.27 | -33 | 288-292 | Slightly yellow oil. |

| 2,4-dimethylbenzoyl chloride (Starting Material) | 168.62 | Not Available | Not Available | Reacts with water.[3] |

| Ethylamine (Starting Material) | 45.08 | -81 | 16.6 | Miscible with water.[4][5] |

Detailed Purification Protocols

Liquid-Liquid Extraction: The First Line of Defense

Liquid-liquid extraction is an effective initial step to remove the majority of acidic and basic impurities from the crude reaction mixture.

Causality Behind Experimental Choices: The crude product is dissolved in an organic solvent immiscible with water. A dilute acid wash will protonate and extract any unreacted ethylamine into the aqueous layer. A subsequent dilute base wash will deprotonate and extract any 2,4-dimethylbenzoic acid into the aqueous layer.

Experimental Protocol: